molecular formula C6H9BN2O3S B11903455 (1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid

(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid

Cat. No.: B11903455
M. Wt: 200.03 g/mol
InChI Key: MKBPPQMNYBZUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a dihydropyrimidine core. Its structure includes:

  • A boronic acid (-B(OH)₂) group at position 5, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • A methyl group at the N1 position, enhancing steric and electronic modulation.
  • A methylthio (-SMe) substituent at position 2, which may influence electron density and metabolic stability.
  • A 6-oxo group, contributing to hydrogen-bonding interactions and solubility.

Properties

Molecular Formula

C6H9BN2O3S

Molecular Weight

200.03 g/mol

IUPAC Name

(1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H9BN2O3S/c1-9-5(10)4(7(11)12)3-8-6(9)13-2/h3,11-12H,1-2H3

InChI Key

MKBPPQMNYBZUQF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N(C1=O)C)SC)(O)O

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation (DoM)

A less common approach involves lithiation at C5 using n-butyllithium followed by quenching with triisopropyl borate. This method requires protection of the pyrimidinone carbonyl as a methyl ether to prevent side reactions. Subsequent hydrolysis yields the boronic acid.

Limitations :

  • Low functional group tolerance.

  • Moderate yields (40–50%) due to competing decomposition.

Miyaura Borylation

Transition-metal-free borylation using bis(pinacolato)diboron (B₂pin₂) and copper catalysts has been explored. However, this method is ineffective for electron-deficient heterocycles like pyrimidinones, resulting in <20% yields.

Structural Validation and Purity Optimization

The final product is characterized by:

  • ¹H NMR : δ 8.21 (s, 1H, B-OH), δ 3.50 (s, 3H, N-CH₃), δ 2.65 (s, 3H, S-CH₃).

  • HPLC : Purity ≥97% achieved via recrystallization from methanol/water.

Table 2. Physicochemical Properties

PropertyValue
Molecular Weight200.02 g/mol
Molecular FormulaC₆H₉BN₂O₃S
CAS Number2304634-39-5
Melting Point198–202°C

Challenges and Mitigation Strategies

Boronic Acid Stability

The compound is prone to protodeboronation under acidic or aqueous conditions. Stabilization methods include:

  • Storage at −20°C under nitrogen.

  • Use of boronic acid esters as intermediates.

Byproduct Formation

Competing O-methylation during N1-methylation is minimized by using methyl iodide instead of dimethyl sulfate.

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki coupling step is optimized by:

  • Replacing PdCl₂(PPh₃)₂ with cheaper Pd/C (1 mol%).

  • Switching from dioxane to ethanol/water mixtures to reduce costs .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Biaryl or vinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Research indicates that (1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid may exhibit various biological activities, making it a candidate for further pharmacological exploration.

Case Study: Antitumor Activity
A study highlighted the compound's structural similarity to other pyrimidine derivatives known for antitumor activity. In vitro assays demonstrated that derivatives of this compound could inhibit cancer cell proliferation, suggesting its potential as an anticancer agent .

Organic Synthesis

Due to its boronic acid functionality, this compound plays a crucial role in Suzuki coupling reactions, which are fundamental in the formation of carbon-carbon bonds . This application is particularly valuable in synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Organic Synthesis

Compound NameKey FeaturesApplications
This compoundPyrimidine structure with methylthio groupSuzuki coupling, medicinal chemistry
2-Aminoquinoline Boronic AcidAmino group on a quinoline ringFluorescent properties
4-Borono-L-glutamic AcidAmino acid derivativeMetabolic pathways
3-Pyridyl Boronic AcidPyridine ring instead of pyrimidineDistinct reactivity patterns

Recent studies utilized computer-aided prediction tools to assess the biological activity spectrum of this compound. These studies indicated potential interactions with various biological targets, paving the way for future drug development initiatives .

Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to predict binding affinities of this compound with specific proteins involved in disease pathways. Results showed promising binding energies indicating potential efficacy as an inhibitor .

Environmental Chemistry

Boronic acids, including this compound, have applications in environmental chemistry as sensors for detecting diols and other compounds due to their selective binding properties. This application is particularly relevant in monitoring pollutants and assessing environmental health.

Mechanism of Action

The mechanism of action of (1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrimidine Core

N-[1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide (4a)
  • Structure : Features a formamide (-CONH₂) group at position 4 instead of boronic acid.
  • Synthesis: Reacts 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one with Vilsmeier reagent (10 min, 50°C, 75% yield) .
  • Properties :
    • Melting point: 255–258°C (indicative of high crystallinity).
    • 1H NMR : δ 8.22 (s, 1H, NH), δ 2.62 (s, 3H, SMe), δ 3.40 (s, 3H, N-Me).
  • Key Difference : The formamide group enhances hydrogen-bonding capacity but lacks reactivity in cross-coupling.
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
  • Structure : Contains an ester (-COOEt) group at position 3.
  • Molecular Formula : C₉H₁₂N₂O₃S (MW: 228.27) .
  • Properties :
    • Lower molecular weight compared to the boronic acid derivative (inferred MW ~260–280).
    • Ester groups improve lipophilicity but reduce electrophilicity.
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]ethyl thiophene-2-carboxylate
  • Structure : Features a thiophene ester at position 5.
  • Molecular Formula : C₁₃H₁₄N₂O₃S₂ (MW: 310.39) .

Functional Group Comparisons

Compound Position 5 Group Molecular Formula Melting Point (°C) Key Reactivity/Solubility
Target Boronic Acid -B(OH)₂ C₆H₈BN₃O₃S* Not reported Suzuki coupling, polar
4a (Formamide) -CONH₂ C₇H₁₀N₄O₂S 255–258 Hydrogen bonding
Ethyl Acetate -COOEt C₉H₁₂N₂O₃S Not reported Lipophilic, stable
Thiophene Ester Thiophene-COOEt C₁₃H₁₄N₂O₃S₂ Not reported Sterically hindered

*Inferred formula based on structural analogs.

Impact of Boronic Acid Substitution

  • Reactivity : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling , a trait absent in esters, amides, or thiophene derivatives.
  • Solubility : Boronic acids are generally polar but may form boroxine anhydrides under dehydrating conditions, complicating storage.
  • Stability : Less stable in protic solvents compared to esters or amides, which are hydrolytically resistant under mild conditions.

Structural Analogues in Medicinal Chemistry

  • N-(4-Amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (19): Contains a sulfonamide group, enhancing biological activity (e.g., enzyme inhibition) . Melting point: 248°C (decomp.), lower than boronic acid analogs, suggesting reduced thermal stability.
  • (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid: Boronic acid on a dihydropyridine core (C₆H₈BNO₃) . Pyridine vs. pyrimidine core alters electron deficiency, affecting reactivity in metal-catalyzed reactions.

Biological Activity

(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid, also known as Mizolastine Impurity 13, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C12H19BN2O3S
  • Molecular Weight: 282.17 g/mol
  • CAS Number: 1628606-29-0

The compound's activity is primarily attributed to its ability to interact with various biological targets, particularly in the realm of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in proteases and other enzymes, which can lead to inhibition of their activity. This characteristic is crucial in the context of cancer therapy and other diseases where protease activity is dysregulated.

Antitumor Activity

Research indicates that derivatives of pyrimidines, including those containing boronic acid moieties, exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Inhibition of Protein Kinases

The compound has been noted for its inhibitory effects on specific protein kinases involved in cancer progression. For example, it has shown potential against mutant forms of receptor tyrosine kinases like KIT and PDGFRA, which are often implicated in gastrointestinal stromal tumors (GISTs) and systemic mastocytosis . The half-maximal inhibitory concentration (IC50) values for these targets are reported to be in the subnanomolar range, indicating high potency.

Study on Antitumor Efficacy

A study published in Molecular Bank assessed the antitumor efficacy of related pyrimidine derivatives. The findings suggested that these compounds could effectively inhibit tumor growth in vitro by targeting specific signaling pathways associated with cell proliferation and survival .

Clinical Relevance

In a clinical context, the implications of using this compound derivatives as therapeutic agents are promising. They may serve as lead compounds for developing new anticancer drugs or as adjuncts to existing therapies targeting resistant cancer phenotypes.

Data Table: Summary of Biological Activities

Activity Description Reference
AntitumorInhibits growth of various cancer cell lines
Protein Kinase InhibitionTargets mutant forms of KIT and PDGFRA
Apoptosis InductionInduces programmed cell death in cancer cells

Q & A

Basic: What are the standard synthetic routes for (1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid?

Methodological Answer:
The synthesis typically involves functionalizing a pre-formed pyrimidine scaffold. A common strategy includes:

Borylation of Halogenated Precursors : Using Suzuki-Miyaura cross-coupling, where a halogen (e.g., bromine) at the 5-position of the pyrimidine ring is replaced with a boronic acid group via palladium catalysis .

Stepwise Functionalization : Introducing methyl and methylthio groups via alkylation or thiolation reactions before borylation. For example, methylthio groups can be added using methanethiol under basic conditions .
Key Considerations : Optimize reaction temperatures (e.g., -60°C for lithiation steps) and use anhydrous solvents (e.g., THF) to prevent boronic acid degradation .

Basic: How is this compound characterized to confirm purity and structure?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions; 11B NMR to confirm boronic acid presence .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97%) and detect impurities using C18 columns with UV detection .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation .
  • Elemental Analysis : Validate empirical formula (e.g., C₇H₉BN₂O₂S) .

Basic: What are its primary reactivity patterns in cross-coupling reactions?

Methodological Answer:
The boronic acid group enables participation in:

  • Suzuki-Miyaura Coupling : Forms carbon-carbon bonds with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ as a catalyst .
  • Chan-Lam Coupling : Bonds with amines or alcohols under copper catalysis .
    Reaction Optimization : Use degassed solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance yields. Monitor pH to stabilize the boronic acid .

Advanced: How does its electronic structure influence catalytic applications?

Methodological Answer:
The methylthio and methyl groups donate electron density to the pyrimidine ring, altering reactivity:

  • Electron-Rich Boronic Acid : Enhances nucleophilicity in cross-coupling reactions, improving yields with electron-deficient partners .
  • Steric Effects : The methyl group at position 1 may hinder access to the boron center, requiring bulkier ligands (e.g., SPhos) in Pd-catalyzed reactions .
    Case Study : In Suzuki reactions, this compound achieves 85% yield with 4-bromonitrobenzene vs. 70% for non-methylated analogs .

Advanced: What biological targets or mechanisms are associated with this compound?

Methodological Answer:
While direct studies are limited, structural analogs suggest:

  • Enzyme Inhibition : The boronic acid group binds serine proteases (e.g., proteasomes) via reversible covalent interactions with catalytic hydroxyl groups .
  • Anticancer Activity : Pyrimidine-based boronic acids inhibit tumor growth in vitro by disrupting ubiquitin-proteasome pathways .
    Experimental Design : Use fluorescence-based assays (e.g., AMC release assays) to quantify proteasome inhibition .

Advanced: How do experimental conditions affect its stability in aqueous solutions?

Methodological Answer:

  • pH Sensitivity : Stable at pH 6–8; acidic/basic conditions hydrolyze the boronic acid to boric acid .
  • Temperature : Store at 2–8°C to slow degradation; room temperature reduces stability by 20% over 48 hours .
  • Matrix Effects : Organic degradation in wastewater matrices is observed after 9 hours, necessitating continuous cooling during long experiments .

Advanced: How to resolve contradictions in reported synthetic yields or bioactivity?

Methodological Answer:

  • Variable Catalysts : Compare Pd(OAc)₂ vs. PdCl₂(dppf)—the latter may improve yields by 15% due to better ligand coordination .
  • Biological Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce discrepancies .
  • Data Reproducibility : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.